An In-depth Technical Guide to 2-Amino-4-chloro-6-phenylpyrimidine: Chemical Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 2-Amino-4-chloro-6-phenylpyrimidine: Chemical Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-4-chloro-6-phenylpyrimidine, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities, particularly as an anticancer agent and kinase inhibitor.
Core Chemical Properties
Table 1: Chemical and Physical Properties of 2-Amino-4-chloro-6-phenylpyrimidine and a Related Analog
| Property | 2-Amino-4-chloro-6-phenylpyrimidine | 2-Amino-4-chloro-6-methylpyrimidine (for comparison) |
| Molecular Formula | C₁₀H₈ClN₃[1] | C₅H₆ClN₃ |
| Molecular Weight | 205.64 g/mol [1] | 143.57 g/mol |
| CAS Number | 36314-97-3[1] | 5600-21-5 |
| Appearance | - | White to almost white powder/crystal |
| Melting Point | Not available | 183-186 °C |
| Solubility | 29.3 µg/mL in water at pH 7.4[1] | Soluble in acetic acid (50 mg/mL) |
| XLogP3-AA | 2.5[1] | - |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of 2-Amino-4-chloro-6-phenylpyrimidine. While full spectra are often proprietary, typical spectral characteristics based on published data for similar compounds are described. Commercial suppliers like ChemicalBook may provide access to full spectral data.[2][3]
Table 2: Summary of Spectral Data
| Technique | Data |
| ¹H NMR | Expected signals for aromatic protons of the phenyl group, a singlet for the pyrimidine C5-proton, and a broad singlet for the amino (-NH₂) protons.[4] |
| ¹³C NMR | Expected signals for the carbon atoms of the pyrimidine and phenyl rings. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N and C=C stretching of the pyrimidine and phenyl rings (around 1400-1650 cm⁻¹), and C-Cl stretching.[5] |
| Mass Spectrometry | GC-MS data is available, which would show the molecular ion peak and characteristic fragmentation patterns.[1] |
Experimental Protocols
The synthesis of 2-Amino-4-chloro-6-phenylpyrimidine can be achieved through various methods. Below are two representative protocols, a classical chemical synthesis and a modern microwave-assisted method.
Protocol 1: Classical Synthesis via Chlorination of 2-Amino-6-phenylpyrimidin-4-ol
This common method involves the conversion of the hydroxyl group of the pyrimidinol precursor to a chloride using a chlorinating agent.
Experimental Workflow for Classical Synthesis
Caption: Classical synthesis workflow.
Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend 2-amino-6-phenylpyrimidin-4-ol in an excess of phosphorus oxychloride (POCl₃).
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Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
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Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring.
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Neutralization: Neutralize the acidic solution with a suitable base, such as sodium hydroxide or sodium bicarbonate solution, until a precipitate forms.
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Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-Amino-4-chloro-6-phenylpyrimidine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: Microwave-Assisted Synthesis of 2-Aminopyrimidine Derivatives
This method offers a more rapid and often higher-yield approach for the synthesis of substituted aminopyrimidines.[1] The following is a general procedure that can be adapted for the phenyl derivative.
Experimental Workflow for Microwave-Assisted Synthesis
Caption: Microwave-assisted synthesis workflow.
Methodology:
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Reaction Mixture: In a microwave reaction vial, combine 2-amino-4,6-dichloropyrimidine, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).
-
Solvent: Add a suitable solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water.
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Microwave Reaction: Seal the vial and subject it to microwave irradiation at a set temperature (e.g., 120-140°C) for a short duration (e.g., 15-30 minutes).[1] Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain pure 2-Amino-4-chloro-6-phenylpyrimidine.
Biological Activity and Drug Development Potential
Substituted 2-aminopyrimidines are a well-established class of compounds in medicinal chemistry, with many derivatives exhibiting potent biological activities, including anticancer and anti-inflammatory effects.[2][6] This activity often stems from their ability to act as kinase inhibitors.
Kinase Inhibition
The 2-aminopyrimidine scaffold is considered a "privileged structure" in kinase inhibitor design because it can mimic the adenine core of ATP, enabling it to bind to the ATP-binding pocket of various kinases.[7] This competitive inhibition blocks the phosphorylation of downstream substrates, thereby disrupting signaling pathways that are often hyperactivated in diseases like cancer.
Potential Kinase Targets and Signaling Pathways:
Derivatives of 2-aminopyrimidine have been shown to inhibit a range of protein kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A key driver in many epithelial cancers.
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Src Family Kinases (e.g., Src, Lck): Involved in cell proliferation, survival, and migration.
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Janus Kinases (JAKs): Central to cytokine signaling pathways (JAK-STAT pathway).
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Phosphoinositide 3-kinases (PI3Ks): Crucial for cell growth, proliferation, and survival (PI3K/AKT pathway).[8]
Illustrative Kinase Inhibition Signaling Pathway (EGFR Pathway)
The following diagram illustrates a simplified representation of how a 2-aminopyrimidine derivative could inhibit the EGFR signaling pathway, a common mechanism for anticancer drugs.
Caption: EGFR signaling pathway inhibition.
This guide provides a foundational understanding of 2-Amino-4-chloro-6-phenylpyrimidine for research and development purposes. Further investigation into its specific biological targets and optimization of its structure could lead to the development of novel therapeutic agents.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-AMINO-4-CHLORO-6-PHENYLPYRIMIDINE(36314-97-3) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
